molecular formula C25H23NO4 B3090801 Fmoc-beta-methyl-DL-phenylalanine CAS No. 1214028-21-3

Fmoc-beta-methyl-DL-phenylalanine

Cat. No.: B3090801
CAS No.: 1214028-21-3
M. Wt: 401.5 g/mol
InChI Key: ZQWJZRLWGALBIQ-UHFFFAOYSA-N
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Description

Fmoc-beta-methyl-DL-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of beta-methyl-DL-phenylalanine. This modification is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Mechanism of Action

Target of Action

Fmoc-beta-methyl-DL-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . It has been discovered to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The primary targets of this compound are therefore the cellular structures of these bacteria .

Mode of Action

The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When combined with certain antibiotics like aztreonam (azt), the permeability of this compound increases, allowing it to display antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that the compound’s antimicrobial properties are due to its interaction with bacterial cellular structures

Pharmacokinetics

Its ability to cross bacterial membranes when combined with certain antibiotics suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It has been shown to significantly reduce the bacterial load in a mouse wound infection model when combined with AZT . This suggests that it could potentially be used in the management of bacterial wound infections.

Action Environment

The action of this compound can be influenced by environmental factors. For example, its antimicrobial activity can be enhanced by combining it with certain antibiotics . Additionally, factors such as pH and buffer ions can influence the self-assembly of this compound to gel formation , which could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Fmoc-beta-methyl-DL-phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during these processes. For instance, it is involved in the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction ensures the efficient synthesis of peptides by protecting the amino group from unwanted reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This activity is attributed to its ability to disrupt bacterial cell membranes and reduce glutathione levels, leading to oxidative and osmotic stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibiting or activating enzymes and altering gene expression. The Fmoc group is rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This removal process is crucial for the compound’s role in peptide synthesis, as it ensures the protection of the amino group during chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under ambient conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, the antibacterial activity of this compound against Gram-positive bacteria is predominantly due to its release from hydrogels, which can be sustained over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeability and integrity, which can lead to toxic or adverse effects . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through pathways that include phenylalanine metabolism, which is crucial for the production of tyrosine, dopamine, and other metabolites . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, the Fmoc group plays a key role in the self-assembly of peptide derivatives into supramolecular nanostructures, which can form hydrogels with specific subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-methyl-DL-phenylalanine typically involves the protection of the amino group of beta-methyl-DL-phenylalanine with the Fmoc group. This is achieved by reacting beta-methyl-DL-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-methyl-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of the Fmoc group with other functional groups .

Scientific Research Applications

Chemistry

Fmoc-beta-methyl-DL-phenylalanine is widely used in peptide synthesis as a protecting group for the amino group. It facilitates the stepwise assembly of peptides by preventing unwanted side reactions .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of modified amino acids in biological systems .

Medicine

Its ability to protect the amino group makes it valuable in the synthesis of bioactive peptides .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the beta-methyl group, which can influence the steric and electronic properties of the compound. This modification can affect the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in peptide synthesis and research .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJZRLWGALBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214028-21-3
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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